molecular formula C16H22ClN3O B5310485 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide

カタログ番号 B5310485
分子量: 307.82 g/mol
InChIキー: FYJMIAAXVNQAHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is commonly referred to as CCPA and belongs to the class of piperazine derivatives. CCPA has been studied extensively for its effects on the central nervous system and has shown promising results in various preclinical studies.

作用機序

CCPA acts as a selective antagonist of the dopamine D3 receptor. It also has moderate affinity for the serotonin 5-HT1A receptor and the alpha-2 adrenergic receptor. By blocking the dopamine D3 receptor, CCPA reduces the release of dopamine in the brain, which is associated with the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. CCPA has also been shown to improve cognitive function and memory in animal models. Additionally, CCPA has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases.

実験室実験の利点と制限

CCPA has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. CCPA is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, CCPA has some limitations as well. It has low solubility in water, which can make it difficult to administer in some experimental settings. Additionally, CCPA has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for CCPA research. One area of interest is the potential use of CCPA in the treatment of addiction. The dopamine D3 receptor has been implicated in addiction, and CCPA's ability to block this receptor makes it a potential candidate for addiction treatment. Additionally, CCPA's neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of CCPA in humans and to explore its potential therapeutic applications.

合成法

The synthesis of CCPA involves the reaction of 3-chlorobenzylamine with cyclopropylacetyl chloride in the presence of piperazine. The reaction takes place at room temperature and yields CCPA as a white crystalline solid. The purity of the compound can be increased through recrystallization.

科学的研究の応用

CCPA has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. CCPA has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c17-14-3-1-2-13(10-14)11-19-6-8-20(9-7-19)12-16(21)18-15-4-5-15/h1-3,10,15H,4-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMIAAXVNQAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。